molecular formula C15H14N4S B2928663 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 117080-37-2

4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2928663
CAS RN: 117080-37-2
M. Wt: 282.37
InChI Key: QZFFLMOXIVIZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4-DMPTPT) is a synthetic compound that has been used for various scientific research applications. The compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Structural Characterization

  • This compound, as part of the 1,2,4-triazole family, is synthesized through multi-step chemical reactions involving key intermediates like isonicotinic acid hydrazide, carbon disulfide, and hydrazine hydrate. Such compounds are structurally characterized using techniques like X-ray diffraction (XRD), NMR chemical shifts, and FT-IR spectroscopy, providing insights into their molecular architecture and tautomeric states (Bayrak et al., 2009), (Alaşalvar et al., 2021).

Antimicrobial and Antitubercular Activities

  • The antimicrobial potential of these compounds is highlighted through their efficacy against various microbial strains. Studies demonstrate good to moderate activity, indicating their promise in developing new antimicrobial agents (Dave et al., 2007), (Bayrak et al., 2009).

Antioxidant and Radical Scavenging Activities

  • The radical scavenging activities of these compounds have been evaluated using various assays, demonstrating their potential as antioxidants. This can be crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Alaşalvar et al., 2021), (Bekircan et al., 2008).

Corrosion Inhibition

  • Schiff’s base derivatives of pyridyl substituted triazoles, including compounds similar to the mentioned chemical, have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to the adsorption and formation of protective films on metal surfaces, showcasing their industrial application potential (Ansari et al., 2014).

Anti-inflammatory Activity

  • Pyridyl-thiazolo[3,2-b][1,2,4]triazole derivatives, closely related to the compound , have shown significant anti-inflammatory properties. This opens avenues for their use in developing anti-inflammatory drugs (Toma et al., 2017).

Electrochemical CO2 Reduction

  • Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine moiety, akin to the chemical structure of interest, have been synthesized and screened for CO2 reduction ability. This research underlines the potential of such compounds in catalyzing the electrochemical reduction of CO2, a process vital for carbon capture and utilization efforts (Nganga et al., 2017).

properties

IUPAC Name

4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-10-3-4-13(9-11(10)2)19-14(17-18-15(19)20)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFFLMOXIVIZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321824
Record name 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

117080-37-2
Record name 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.